molecular formula C15H17NO3 B2412942 N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide CAS No. 2319836-98-9

N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide

Cat. No.: B2412942
CAS No.: 2319836-98-9
M. Wt: 259.305
InChI Key: VYELSFVWSJTLPG-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide is an organic compound characterized by the presence of two furan rings and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide typically involves the reaction of 2,2-di(furan-2-yl)ethanol with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide involves its interaction with specific molecular targets. The furan rings can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide is unique due to the presence of two furan rings, which can enhance its reactivity and potential biological activity. The combination of the furan rings with the pent-4-enamide moiety provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-3-8-15(17)16-11-12(13-6-4-9-18-13)14-7-5-10-19-14/h2,4-7,9-10,12H,1,3,8,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYELSFVWSJTLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1=CC=CO1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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